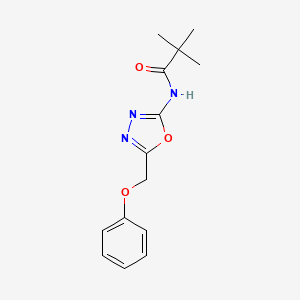

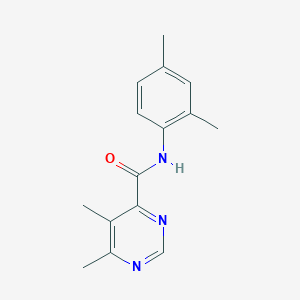

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pivalamide . Pivalamide, also known as 2,2-dimethylpropanamide, is a simple amide substituted with a tert-butyl group . The “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)” part suggests that the compound has a phenoxymethyl group and an oxadiazol group attached to the nitrogen of the pivalamide.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and FTIR, which are commonly used to identify the structure of synthesized compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. One study reports a reaction that ‘deletes’ nitrogen from organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined experimentally. For example, the properties of pivalamide, a related compound, have been reported .Scientific Research Applications

Antimycobacterial and Antitubercular Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide and its derivatives exhibit significant antimycobacterial activity. In studies, compounds related to this chemical structure were synthesized and tested against Mycobacterium tuberculosis. The compounds were designed to improve cellular permeability by increasing lipophilicity. The majority of these compounds demonstrated activities ranging from 0.5 to 16 times the potency of pyrazinamide, a standard treatment for tuberculosis. This suggests potential applications in developing new treatments for tuberculosis and other mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).

Cystic Fibrosis Therapy

Compounds structurally similar to N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide were found to correct defective cellular processing of the cystic fibrosis transmembrane conductance regulator (CFTR) in cystic fibrosis. Specifically, derivatives were designed, synthesized, and evaluated to enhance the corrector activity by constraining rotation about the bithiazole-tethering, which resulted in improved corrector activity. This research provides a basis for developing new therapies for cystic fibrosis, addressing the processing defect of the DeltaF508-CFTR protein (Yu et al., 2008).

Anticancer Activity

Derivatives of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide have shown promise in anticancer research. Novel benzimidazole derivatives containing the oxadiazole moiety were synthesized and subjected to pharmacological screening. Certain compounds demonstrated potent in vivo anticonvulsant activity and exhibited protective indices better than standard drugs. These findings suggest a potential for developing new therapeutic agents for cancer treatment based on the oxadiazole and benzimidazole core structures (Shaharyar et al., 2016).

Platelet Aggregation Inhibitors

The [1,2,4]oxadiazole derivatives, related to the structural framework of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide, have been investigated for their potential as novel platelet aggregation inhibitors. These compounds were found to prevent human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. The study revealed that the potency of these oxadiazole derivatives increases with the increase in the ring size of the alicyclic rings, indicating their potential use in developing anti-platelet agents (Chern, Chen, & Kan, 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-19-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPRMFXRKNJRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)

![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2385847.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)